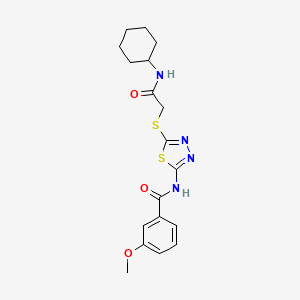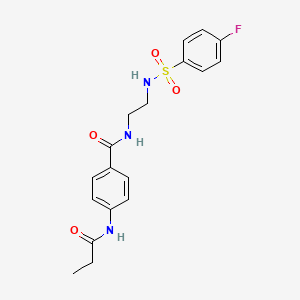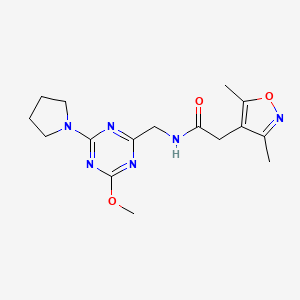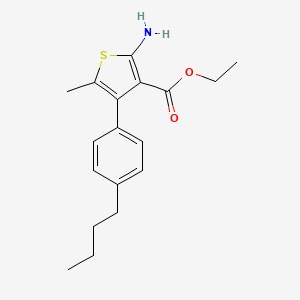![molecular formula C11H21ClN2O3 B2939323 Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride CAS No. 2460755-22-8](/img/structure/B2939323.png)
Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2306262-34-8 . It has a molecular weight of 228.29 . The compound is typically stored at room temperature and appears in the form of an oil .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H20N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)5-12-11/h8,12,14H,4-7H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 228.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Scientific Research Applications
Synthesis and Conformational Analysis
Research has shown that derivatives of diazaspiro compounds, including tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate, are synthesized for use in peptide synthesis as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. These compounds serve as mimetics for gamma-turns or distorted type II beta-turns, suggesting their utility in designing peptide-based drugs with specific structural conformations (Fernandez et al., 2002).
Molecular Structure Analysis
The molecular structure of related cyclic amino acid esters, derived from similar chemical frameworks, has been characterized using techniques like NMR spectroscopy and high-resolution mass spectrometry. Single crystal X-ray diffraction analysis further provides insights into their crystallography, aiding in the understanding of their three-dimensional arrangements and potential interactions in larger molecular assemblies (Moriguchi et al., 2014).
Application in Polyketides Synthesis
An efficient synthesis pathway has been developed for transforming certain precursors into building blocks for the synthesis of natural compounds like arenamides, which exhibit pronounced antitumor activity. This highlights the potential application of tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate derivatives in the synthesis of bioactive molecules with therapeutic value (Shklyaruck, 2015).
Supramolecular Chemistry
Studies have also explored the supramolecular arrangements of cyclohexane-spirohydantoin derivatives, including tert-butyl diazaspirooctane derivatives, to understand the impact of substituents on the cyclohexane ring in crystal structures. This research can inform the design of new materials with specific physical properties, influenced by the underlying molecular architecture (Graus et al., 2010).
Chemo- and Stereoselective Synthesis
The compound has been implicated in chemo- and stereoselective synthesis processes, showcasing its utility in creating highly functionalized cyclopentanes. This exemplifies its role in advanced organic synthesis techniques, potentially leading to the discovery of new chemical entities (Yakura et al., 1999).
Safety and Hazards
The compound has been classified with the hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)5-12-11;/h8,12,14H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMVONZNXNCWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2939245.png)
![2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2939247.png)




![3-amino-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2939254.png)

![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2939257.png)


